N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a complex organic compound with the molecular formula and a molecular weight of approximately 397.3 g/mol. This compound features a pyridazine ring, a cyclopropane ring, and a dichlorophenyl group, which contribute to its structural and functional diversity. The compound is noted for its potential applications in scientific research, particularly in medicinal chemistry and pharmacology.
The synthesis of N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide typically involves multi-step reactions. A general synthetic pathway may include the following steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yields and purities .
The molecular structure of N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide can be represented using various structural notations:
InChI=1S/C16H14Cl2N4O2S/c17-11-4-3-10(7-12(11)18)19-14(23)8-25-15-6-5-13(21-22-15)20-16(24)9-1-2-9/h3-7,9H,1-2,8H2,(H,19,23)(H,20,21,24)
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
These representations highlight the connectivity and arrangement of atoms within the molecule.
N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions typical for amide compounds:
These reactions are essential for modifying the compound to enhance its biological activity or to explore structure–activity relationships .
Data supporting these mechanisms typically arise from biological assays assessing the compound's efficacy against target proteins or pathways .
The physical properties of N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide include:
Chemical properties include:
These properties are crucial for determining the compound's usability in various experimental conditions .
N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide has potential applications in:
Research into this compound could lead to significant advancements in drug discovery and development processes .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2